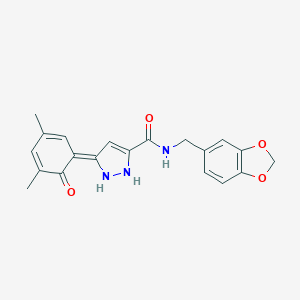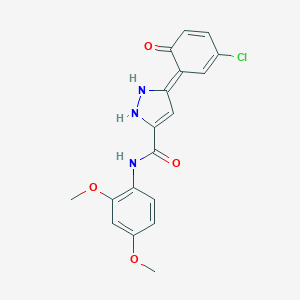
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide, commonly known as BDPC, is a novel compound that has attracted the attention of researchers due to its potential applications in scientific research.
Mecanismo De Acción
BDPC is believed to act through the modulation of several neurotransmitter systems, including the serotonergic, dopaminergic, and noradrenergic systems. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in mood regulation, cognition, and pain perception.
Biochemical and Physiological Effects:
BDPC has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the inhibition of monoamine oxidase activity, and the enhancement of neurotrophic factor expression. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is known to promote neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDPC has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may present challenges in certain experimental settings. Additionally, further research is needed to fully elucidate its pharmacological properties and potential applications.
Direcciones Futuras
Several future directions for research on BDPC have been proposed, including the investigation of its potential applications in the treatment of various neurological disorders, the development of more potent and selective analogs, and the elucidation of its mechanism of action at the molecular level. Additionally, the potential use of BDPC as a tool for studying the role of neurotransmitter systems in various physiological and pathological conditions warrants further investigation.
In conclusion, BDPC is a novel compound with potential applications in scientific research. Its pharmacological properties, mechanism of action, and potential applications in the treatment of neurological disorders make it a promising candidate for further investigation. However, further research is needed to fully elucidate its properties and potential applications.
Métodos De Síntesis
BDPC can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylamine, followed by the condensation of the resulting intermediate with 3,5-dimethyl-4-hydroxybenzaldehyde and subsequent cyclization with hydrazine hydrate. The final product is obtained through the reaction of the resulting hydrazone with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride.
Aplicaciones Científicas De Investigación
BDPC has been shown to exhibit a range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. It has also been reported to have neuroprotective properties and to enhance cognitive function. BDPC has been used in various scientific research studies to investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Nombre del producto |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C20H19N3O4 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(5Z)-N-(1,3-benzodioxol-5-ylmethyl)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-11-5-12(2)19(24)14(6-11)15-8-16(23-22-15)20(25)21-9-13-3-4-17-18(7-13)27-10-26-17/h3-8,22-23H,9-10H2,1-2H3,(H,21,25)/b15-14- |
Clave InChI |
CLDIAHYGUVGFRV-PFONDFGASA-N |
SMILES isomérico |
CC1=C/C(=C/2\C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)/C(=O)C(=C1)C |
SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
SMILES canónico |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)C(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![5'-Benzyl 3'-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265648.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)
![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)
